Kallikrein-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kallikrein-IN-2 is a synthetic inhibitor of the kallikrein-kinin system, which plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and renal function. The kallikrein-kinin system is an endogenous cascade that involves the cleavage of kininogen to produce active kinins, such as bradykinin, which act on bradykinin receptors to mediate their effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kallikrein-IN-2 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general synthetic strategies for similar compounds involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Kallikrein-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Kallikrein-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the kallikrein-kinin system and its role in various chemical reactions.
Biology: Employed in research to investigate the physiological and pathological roles of the kallikrein-kinin system in biological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to the kallikrein-kinin system, such as hereditary angioedema and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting the kallikrein-kinin system
Wirkmechanismus
Kallikrein-IN-2 exerts its effects by inhibiting the activity of kallikrein, a serine protease involved in the cleavage of kininogen to produce active kinins. By blocking kallikrein activity, this compound reduces the production of bradykinin and other active kinins, thereby modulating the physiological processes mediated by the kallikrein-kinin system. The molecular targets of this compound include kallikrein and its associated pathways, such as the bradykinin receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Icatibant: A bradykinin receptor antagonist used for the treatment of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prophylaxis of hereditary angioedema.
Ecallantide: A kallikrein inhibitor used for the treatment of acute attacks of hereditary angioedema .
Uniqueness
Kallikrein-IN-2 is unique in its specific inhibition of kallikrein activity, which distinguishes it from other compounds that target different components of the kallikrein-kinin system. Its selective inhibition of kallikrein makes it a valuable tool for studying the specific roles of kallikrein in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C28H25F3N4O4 |
---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-[[4-[(5-fluoro-2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(oxetan-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-24-8-7-23(30)21(26(24)31)10-32-28(37)22-14-35(33-27(22)19-15-39-16-19)12-18-4-2-17(3-5-18)11-34-13-20(29)6-9-25(34)36/h2-9,13-14,19H,10-12,15-16H2,1H3,(H,32,37) |
InChI-Schlüssel |
LIXVGXZFNSURQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)CNC(=O)C2=CN(N=C2C3COC3)CC4=CC=C(C=C4)CN5C=C(C=CC5=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.